Cas no 61977-06-8 (2,5-Cyclohexadiene-1,4-dione,2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-)
61977-06-8 structure
Product Name:2,5-Cyclohexadiene-1,4-dione,2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-
Numero CAS:61977-06-8
MF:C16H20O2
MW:244.328804969788
CID:514709
PubChem ID:5281739
Update Time:2025-04-19
2,5-Cyclohexadiene-1,4-dione,2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Cyclohexadiene-1,4-dione,2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-
- 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-1,4-benzoquinone
- GERANYLBENZOQUINONE
- (E)-3,7-dimethylocta-2,6-dienyl-p-benzoquinone
- (E,E,E)-geranylgeranylchloride
- 2,6,10,14-Hexadecatetraene, 1-chloro-3,7,11,15-tetramethyl-, (E,E,E)-
- 3,7,11,15-tetramethyl-hexadeca-1,6,10,14-tetraen-3-ol
- CTK1J1735
- Geranylbenzochinon
- geranylgeranyl chloride
- Geranylgerynyl chloride
- Geranyl-linalool
- Geranyl-p-benzoquinone
- Neryl-p-benzoquinone
- 61977-06-8
- GAJSCEURGWVNBZ-NTUHNPAUSA-N
- 2,5-Cyclohexadiene-1,4-dione, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-
- Geranyl quinone
- Geranyl-p-benzochinon
- C10351
- AC1NQYZS
- SCHEMBL4740027
- CHEMBL460650
- SureCN4740027
- NSC-324365
- 2-geranyl-1,4-benzoquinone
- DTXSID901019883
- NSC324365
- 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,4-benzoquinone
- SCHEMBL4740029
-
- Inchi: 1S/C16H20O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11H,4,6,8H2,1-3H3/b13-7+
- Chiave InChI: GAJSCEURGWVNBZ-NTUHNPAUSA-N
- Sorrisi: O=C1C=CC(C=C1C/C=C(\C)/CC/C=C(\C)/C)=O
Proprietà calcolate
- Massa esatta: 244.1464
- Massa monoisotopica: 244.146
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 456
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 34.1A^2
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.015
- Punto di ebollizione: 356.6°C at 760 mmHg
- Punto di infiammabilità: 133.8°C
- Indice di rifrazione: 1.521
- PSA: 34.14
- LogP: 3.70360
2,5-Cyclohexadiene-1,4-dione,2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]- Letteratura correlata
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
61977-06-8 (2,5-Cyclohexadiene-1,4-dione,2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-) Prodotti correlati
- 553-97-9(p-Toluquinone)
- 6902-91-6(Germacrone)
- 137-18-8(2,5-Xyloquinone)
- 527-61-7(2,6-Dimethylbenzoquinone)
- 488-10-8(cis-jasmone)
- 935-92-2(2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione)
- 112055-76-2(2,5-Cyclohexadiene-1,4-dione,5-decyl-2,3-dimethyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso